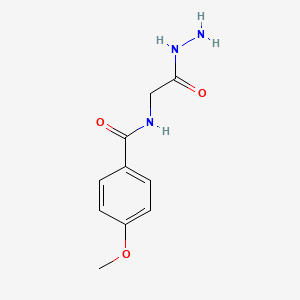

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide

Description

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzamide core linked to a hydrazino-oxoethyl group.

Properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECXGADYLQTIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

Step 1: 4-Methoxybenzoic acid is reacted with thionyl chloride to form 4-methoxybenzoyl chloride.

Step 2: The 4-methoxybenzoyl chloride is then reacted with hydrazine hydrate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazones.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazones.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and similarities among N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide and related benzamide derivatives:

Key Observations :

- Hydrazine Derivatives (e.g., ): The hydrazino group enables metal coordination (e.g., N,O-bidentate directing in catalysis) and pH-dependent stability . Substitutions like nitrobenzylidene or benzodioxole enhance π-π stacking or metabolic stability.

- Heterocyclic Derivatives (e.g., ): Imidazopyridine or benzimidazole moieties introduce planar aromatic systems, improving interactions with enzymatic active sites (e.g., EGFR inhibition with docking scores of −9.65 kcal/mol) .

- Piperidinyl-Benzamides (): Bulky substituents (e.g., dichlorobenzyl) enhance selectivity for dopamine D4 receptors, with Ki values in the nanomolar range .

Biological Activity

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydrazine moiety linked to a benzamide structure, characterized by the following molecular formula: CHNO. Its unique structure contributes to its biological reactivity and activity.

| Property | Value |

|---|---|

| Molecular Weight | 246.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition coefficient) | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity. The hydrazino group is particularly reactive, allowing interactions with nucleophilic sites on proteins, which may affect their stability and function.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial properties against a range of pathogens. In vitro assays have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Potential

Research has demonstrated that this compound has anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been tested against several cancer cell lines, showing significant cytotoxic effects.

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 5.0 |

| HCT116 (colon cancer) | 8.3 |

| A549 (lung cancer) | 6.7 |

Case Studies

- In Vivo Efficacy Against Tumors : A study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent .

- Synergistic Effects : Another study explored the synergistic effects of this compound when used in combination with established chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting that it may help overcome multidrug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.